2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is an organic compound that features a brominated phenoxy group and a sulfamoylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, is brominated using bromine in the presence of a catalyst to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and sulfamoyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and sulfamoyl groups.
Reduction: Reduced forms of the phenoxy and sulfamoyl groups.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the sulfamoylphenylacetamide moiety can interact with specific sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(2-fluoro-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(2-iodo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-2-7-14(13(16)8-10)22-9-15(19)18-11-3-5-12(6-4-11)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNWGKJYCPJRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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